REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][CH2:5][SH:6].[CH3:7][N:8]([CH2:10][C:11]1[O:17][C:14]([CH2:15]O)=[CH:13][CH:12]=1)[CH3:9].C(N)C.[Cl-].[Na+]>>[CH3:7][N:8]([CH2:10][C:11]1[O:17][C:14]([CH2:15][S:6][CH2:5][CH2:4][NH2:3])=[CH:13][CH:12]=1)[CH3:9] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(CO)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(CO)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
the selectivity of the reaction
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
in an excess amount, the product of the reaction was extracted with diethyl ether
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled under a vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |